molecular formula C15H23NO2S B2707883 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide CAS No. 1448030-34-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide

Cat. No. B2707883
CAS RN: 1448030-34-9
M. Wt: 281.41
InChI Key: WHRIKKBRUUXORU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide, also known as MT-2, is a synthetic peptide that belongs to the class of melanocortin agonists. It is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is used in scientific research for its ability to stimulate melanogenesis, the process of melanin production in the skin.

Scientific Research Applications

Antiproliferative Activity

The synthesis of new derivatives related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide has shown promising antiproliferative effects. In one study, a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against MCF-7, HeLa, A-549, and Du-145 cancer cell lines. Compounds exhibited varying degrees of inhibition, with some showing potency comparable to standard treatments, highlighting the potential for further development in cancer therapy Pawar et al., 2018.

Antiviral Properties

Another area of application is in antiviral research, where derivatives of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide, such as Arbidol, demonstrate broad-spectrum antiviral activity. Arbidol is known for its efficacy against influenza A and B viruses, hepatitis C virus (HCV), and other viral infections, through mechanisms involving the inhibition of virus-mediated fusion with target membranes. This indicates the compound's potential as a therapeutic agent against diverse viral pathogens Boriskin et al., 2008.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-15(2,3)9-14(18)16-10-13(17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIKKBRUUXORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide

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